molecular formula C11H20N2O2 B12632158 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione CAS No. 919477-10-4

5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B12632158
CAS No.: 919477-10-4
M. Wt: 212.29 g/mol
InChI Key: ZQRPGNSSYWDTCU-UHFFFAOYSA-N
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Description

5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. A common method includes:

    Step 1: Condensation of 3-methylbutylamine with propan-2-one to form an intermediate.

    Step 2: Cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale reactors: to ensure uniform mixing and temperature control.

    Catalysts: to enhance reaction rates and yields.

    Purification steps: such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted imidazolidine derivatives.

Scientific Research Applications

5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione
  • 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2-one
  • 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-4-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazolidine derivatives.

Properties

CAS No.

919477-10-4

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

5-(3-methylbutyl)-5-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C11H20N2O2/c1-7(2)5-6-11(8(3)4)9(14)12-10(15)13-11/h7-8H,5-6H2,1-4H3,(H2,12,13,14,15)

InChI Key

ZQRPGNSSYWDTCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(C(=O)NC(=O)N1)C(C)C

Origin of Product

United States

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